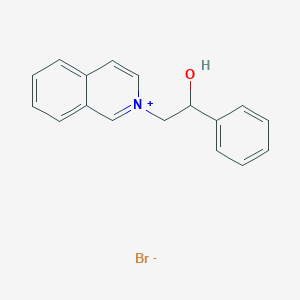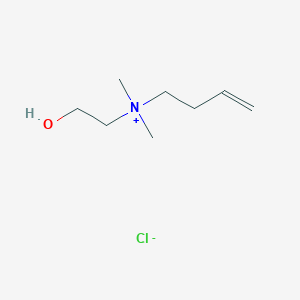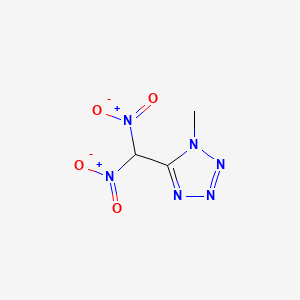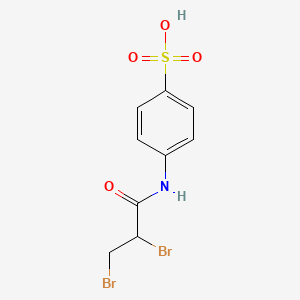
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dibromopropanamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid typically involves the following steps:
Sulfonation: The addition of a sulfonic acid group to the benzene ring.
A common synthetic route involves the bromination of propanamide using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the sulfonation of the benzene ring using sulfur trioxide or fuming sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The dibromopropanamido group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Nitration: Produces nitro derivatives of the compound.
Halogenation: Produces halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups:
Sulfonic Acid Group: Can participate in hydrogen bonding and ionic interactions.
Dibromopropanamido Group: Can undergo nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonic Acid: Similar in having a sulfonic acid group but differs in the amine group instead of the dibromopropanamido group.
4-Bromobenzenesulfonic Acid: Similar in having a bromine atom and a sulfonic acid group but lacks the propanamido group.
Eigenschaften
CAS-Nummer |
114728-98-2 |
|---|---|
Molekularformel |
C9H9Br2NO4S |
Molekulargewicht |
387.05 g/mol |
IUPAC-Name |
4-(2,3-dibromopropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H9Br2NO4S/c10-5-8(11)9(13)12-6-1-3-7(4-2-6)17(14,15)16/h1-4,8H,5H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
VVXGCARXROXKBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(CBr)Br)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


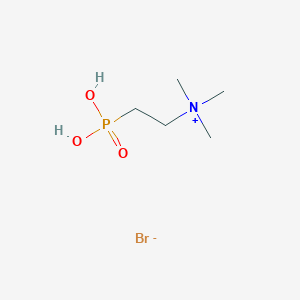

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
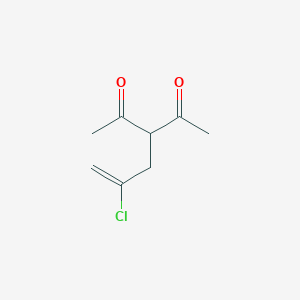
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
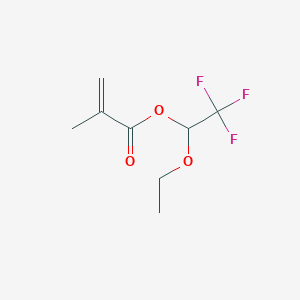
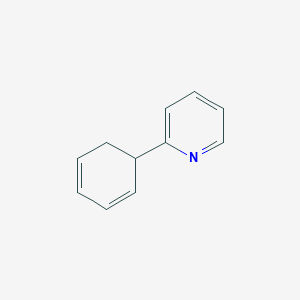
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
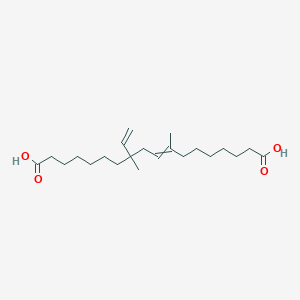
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
